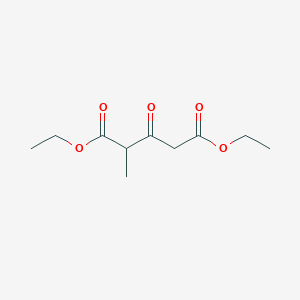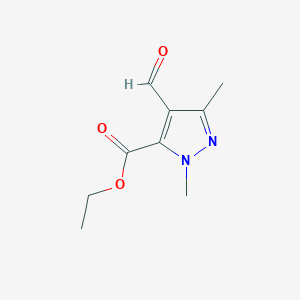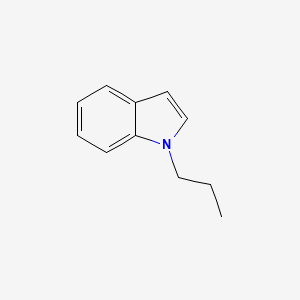
1-propyl-1H-indole
Übersicht
Beschreibung
Synthesis Analysis
Several synthetic methods exist for preparing indole derivatives, including 1-propyl-1H-indole. One common approach is the Fischer indole synthesis , where a ketone (such as cyclohexanone) reacts with a primary amine (e.g., phenylhydrazine) in the presence of an acid catalyst (e.g., methanesulfonic acid). This reaction yields the desired indole product .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Synthesis of Indole-2-Carboxylic Acid Derivatives : Research has shown the synthesis of a series of 3-[N, N-Dialkylamine(oxo)acetyl]-1-propyl-1H-indole-2-carboxylic acids from 1-Propyl-1H-indole-2-carboxylic acid, demonstrating significant antibacterial and moderate antifungal activities, potentially leading to potent lead compounds in drug development (Raju et al., 2015).
Role in Organic Synthesis
- Palladium-Catalyzed Reactions : The substituted indole nucleus, including compounds derived from this compound, is a critical structural component in a variety of biologically active compounds. Palladium-catalyzed reactions have been essential in the synthesis and functionalization of indoles, offering access to fine chemicals and pharmaceutical intermediates (Cacchi & Fabrizi, 2005).
Indoles in Stem Cell Research
- Regulation of Stem Cell Self-Renewal : A study highlighted the use of a compound derived from this compound in regulating embryonic stem cell self-renewal. This compound affected transcriptome differences and epigenetic modifications in stem cells, influencing genes related to self-renewal (Sun et al., 2022).
Pharmacological Activities
- Novel Indole Derivatives with Pharmacological Activities : Research has focused on the synthesis of novel indole derivatives, including this compound based compounds, which have been screened for various pharmacological activities like anti-inflammatory and analgesic activities (Basavarajaiah & Mruthyunjayaswamya, 2021).
Structural Analysis
- Crystallographic Study : A study on this compound-2,3-dione provided insights into the structural aspects of the compound, which can inform further research and application in various fields (Qachchachi et al., 2016).
Synthesis Techniques
- General Synthesis Methods : Research has also focused on developing efficient synthesis methods for indoles, including this compound, which are crucial in pharmaceutical and chemical industries (Wang et al., 2013).
Potential in Antiviral Research
- Interaction with SARS-CoV-2 : A study explored the interaction of indole derivatives with SARS-CoV-2, suggesting potential applications in antiviral therapy (Gobinath et al., 2021).
Solubility Studies
- Solubility Analysis : Understanding the solubility of indole compounds is vital for their application in organic syntheses and pharmaceutical formulations (Liu et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-propylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-8-12-9-7-10-5-3-4-6-11(10)12/h3-7,9H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAHPFCQVWTSIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293943 | |
| Record name | N-propyl-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16885-94-2 | |
| Record name | NSC93084 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93084 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-propyl-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



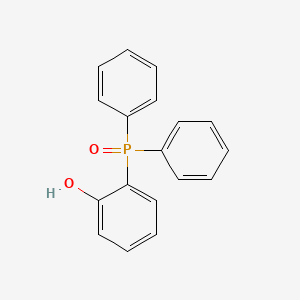
![1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-4,5-dinitrobenzene](/img/structure/B3048352.png)
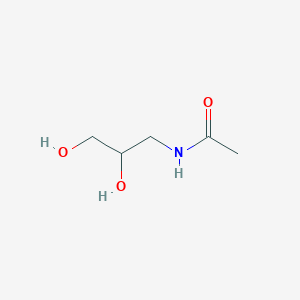

![Bis[4-(glycidyloxy)phenyl] sulfide](/img/structure/B3048358.png)
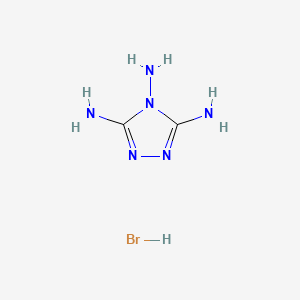
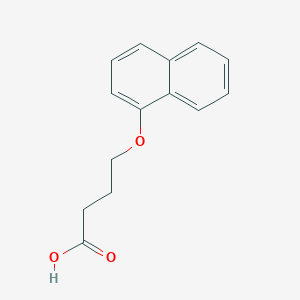
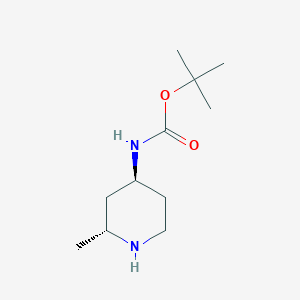


![1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-](/img/structure/B3048370.png)
